molecular formula C4H10ClF2N B2692367 3,3-Difluorobutan-1-amine hydrochloride CAS No. 1780623-33-7

3,3-Difluorobutan-1-amine hydrochloride

Cat. No.: B2692367
CAS No.: 1780623-33-7
M. Wt: 145.58
InChI Key: AUBMPIMOUQBSKV-UHFFFAOYSA-N
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Description

3,3-Difluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobutan-1-amine hydrochloride typically involves the reaction of 3,3-Difluorobutan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:

3,3-Difluorobutan-1-amine+HCl3,3-Difluorobutan-1-amine hydrochloride\text{3,3-Difluorobutan-1-amine} + \text{HCl} \rightarrow \text{this compound} 3,3-Difluorobutan-1-amine+HCl→3,3-Difluorobutan-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutanone, while reduction could produce difluorobutanamine.

Scientific Research Applications

3,3-Difluorobutan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazetidine hydrochloride: Another fluorinated amine with similar properties.

    3,3-Difluoropropan-1-amine hydrochloride: A shorter-chain analog with comparable reactivity.

Uniqueness

3,3-Difluorobutan-1-amine hydrochloride is unique due to its specific molecular structure, which provides distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-difluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-4(5,6)2-3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBMPIMOUQBSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780623-33-7
Record name 3,3-difluorobutan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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